2-(Acetyloxymethoxy)ethoxymethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxymethoxy)ethoxymethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C8H14O6 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The preparation of 2-(Acetyloxymethoxy)ethoxymethyl acetate involves several synthetic routes. One common method is the acetylation of 1,2-ethylene glycol[2][2]. The reaction conditions typically include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid[2][2]. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained[2][2].
In industrial production, the process may involve larger scale reactors and more efficient catalysts to optimize yield and purity[2][2]. The reaction conditions are carefully monitored to maintain consistency and quality of the final product[2][2].
Chemical Reactions Analysis
2-(Acetyloxymethoxy)ethoxymethyl acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts for hydrolysis, strong oxidizing agents for oxidation, and powerful reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Acetyloxymethoxy)ethoxymethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions[][1].
Medicine: It serves as a precursor in the synthesis of antiviral drugs, particularly those targeting herpes viruses[][1].
Industry: The compound is employed in the production of specialty chemicals and materials[][1].
Mechanism of Action
The mechanism of action of 2-(Acetyloxymethoxy)ethoxymethyl acetate involves its conversion into active metabolites within biological systems . These metabolites interact with specific molecular targets, such as enzymes or receptors, to exert their effects . The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
2-(Acetyloxymethoxy)ethoxymethyl acetate can be compared with similar compounds such as 2-[(Acetyloxy)methoxy]ethyl acetate . While both compounds share similar structural features, they differ in their specific applications and reactivity . For instance, 2-[(Acetyloxy)methoxy]ethyl acetate is used as an intermediate in the preparation of Acyclovir-d4, a deuterated antiviral drug .
Similar compounds include:
- 2-[(Acetyloxy)methoxy]ethyl acetate
- 1,2-Bis(acetoxy-methyloxy)ethane
- Methanol, 1,1’-[1,2-ethanediylbis(oxy)]bis-, 1,1’-diacetate
These compounds highlight the versatility and uniqueness of this compound in various chemical and industrial applications .
Properties
IUPAC Name |
2-(acetyloxymethoxy)ethoxymethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-7(9)13-5-11-3-4-12-6-14-8(2)10/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWJORVNWIULDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOCCOCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288774 |
Source
|
Record name | 2-(acetyloxymethoxy)ethoxymethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90114-17-3 |
Source
|
Record name | NSC57560 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(acetyloxymethoxy)ethoxymethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.